5-(2-Cyanophenyl)nicotinic acid
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Overview
Description
5-(2-Cyanophenyl)nicotinic acid is an organic compound with the molecular formula C13H8N2O2 This compound is characterized by the presence of a cyanophenyl group attached to the nicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Cyanophenyl)nicotinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of a boronic acid derivative with a halogenated nicotinic acid under the influence of a palladium catalyst .
Industrial Production Methods: On an industrial scale, the production of nicotinic acid derivatives, including this compound, often involves the oxidation of pyridine derivatives. For instance, nicotinic acid can be produced by the oxidation of 5-ethyl-2-methylpyridine with nitric acid .
Chemical Reactions Analysis
Types of Reactions: 5-(2-Cyanophenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents and nucleophiles are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
5-(2-Cyanophenyl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(2-Cyanophenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. For instance, nicotinic acid derivatives are known to inhibit hepatocyte diacylglycerol acyltransferase-2, which prevents the final step of triglyceride synthesis in hepatocytes . This action limits the availability of triglycerides for very low-density lipoproteins, leading to decreased production of low-density lipoproteins.
Comparison with Similar Compounds
Nicotinic Acid:
Nicotinamide: An amide derivative of nicotinic acid with various biological applications.
Uniqueness: 5-(2-Cyanophenyl)nicotinic acid is unique due to the presence of the cyanophenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other nicotinic acid derivatives and contributes to its specific applications in research and industry.
Properties
IUPAC Name |
5-(2-cyanophenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c14-6-9-3-1-2-4-12(9)10-5-11(13(16)17)8-15-7-10/h1-5,7-8H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZSTNJZTGNOQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC(=CN=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679484 |
Source
|
Record name | 5-(2-Cyanophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263377-60-1 |
Source
|
Record name | 5-(2-Cyanophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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